molecular formula C10H22N2 B6590399 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine CAS No. 1052552-09-6

2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine

Cat. No.: B6590399
CAS No.: 1052552-09-6
M. Wt: 170.30 g/mol
InChI Key: WGEAIYISKQEKLT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . This amine features a piperidine ring substituted with methyl groups at the 3 and 5 positions, which influences its steric and electronic properties. Its primary research application is as a critical synthetic intermediate, or "building block," in the discovery and development of new therapeutic agents. This compound serves as a key diamine fragment in the synthesis of aryloxazole class compounds investigated as potential treatments for Hepatitis C Virus (HCV) . In this context, it functions as a structural component of molecules that exhibit a novel mode of action by inhibiting viral entry, distinct from existing direct-acting antivirals . The 3,5-dimethylpiperidine moiety is a common pharmacophore in medicinal chemistry, often explored for its potential interaction with biological targets. Researchers value this compound for constructing compound libraries to study structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to safe laboratory practices when handling this material.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-8-4-9(2)7-12(6-8)10(3)5-11/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEAIYISKQEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296607
Record name β,3,5-Trimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052552-09-6
Record name β,3,5-Trimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052552-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,3,5-Trimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3,5-Dimethylpiperidine

The alkylation of 3,5-dimethylpiperidine with propylamine derivatives represents a foundational approach. In this method, 3,5-dimethylpiperidine undergoes nucleophilic substitution with 1-bromo-3-chloropropane under basic conditions (e.g., potassium carbonate in dimethylformamide). The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by distillation or recrystallization. Key challenges include controlling regioselectivity and minimizing byproducts such as dialkylated species .

Recent advances employ phase-transfer catalysts to enhance reaction efficiency. For instance, tetrabutylammonium bromide (TBAB) accelerates the alkylation at 80°C, achieving 78% yield with >95% purity .

Transition Metal-Catalyzed Hydroaminomethylation

Transition-metal catalysis has emerged as a powerful tool for constructing C–N bonds. Rhodium and iridium complexes enable hydroaminomethylation, coupling alkenes with amines in the presence of syngas (CO/H₂). For 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine, this method involves reacting 3,5-dimethylpiperidine with propene under catalytic conditions:

Catalyst System :

  • [Rh(nbd)₂]SbF₆ with sterically hindered ligands (e.g., BTPP)

  • Temperature: 60–80°C

  • Pressure: 10–20 bar CO/H₂

This approach achieves linear selectivity (>99:1) and yields up to 88% . Mechanistic studies reveal that the Rh catalyst facilitates alkene insertion into a Rh–H bond, followed by reductive elimination to form the amine .

Reductive Amination Approaches

Reductive amination of 3,5-dimethylpiperidine with propanal offers a scalable route. The reaction employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) as a catalyst. Key parameters include:

  • Solvent : Methanol or ethanol

  • pH : Controlled via acetic acid (pH 4–6)

  • Temperature : 25–50°C

Yields range from 65% to 92%, depending on the reducing agent. NaBH₃CN provides superior selectivity for primary amines, while Pd/C enables easier catalyst recovery .

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for pharmaceutical applications. Chiral ligands paired with iridium or copper catalysts achieve high enantiomeric excess (ee):

Example :

  • Catalyst : [Ir(coe)₂Cl]₂ with DTBM-Segphos ligand

  • Base : KHMDS (potassium bis(trimethylsilyl)amide)

  • Yield : 85–90%

  • ee : Up to 99%

The mechanism involves oxidative addition of the amine to form an Ir–amido intermediate, followed by alkene insertion and reductive elimination .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors optimize the alkylation process by minimizing side reactions and improving heat transfer. Key innovations include:

  • Microreactor Technology : Enhances mixing and reduces reaction time (1–2 hours vs. 12 hours batch).

  • Catalyst Immobilization : Silica-supported Rh catalysts enable reuse for >10 cycles without loss of activity .

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodCatalystYield (%)SelectivityScalability
AlkylationNone78ModerateHigh
HydroaminomethylationRh/BTPP88>99% linearModerate
Reductive AminationPd/C92HighHigh
EnantioselectiveIr/DTBM-Segphos9099% eeLow

Alkylation and reductive amination are preferred for bulk production, while enantioselective methods suit high-value applications .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H22N2
IUPAC Name: 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Structure: The compound features a piperidine ring with two methyl groups at positions 3 and 5, enhancing its stability and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its versatile reactivity.

Biology

Research on this compound has revealed potential effects on biological systems. It is being studied for:

  • Drug Development : As a precursor for new therapeutic agents.
  • Biochemical Pathways : Investigating its role in modulating enzyme activity and receptor signaling.

Medicine

Derivatives of this compound are explored for their pharmacological activities:

  • Analgesic Properties : Potential use in pain management.
  • Anti-inflammatory Effects : Investigated for treating inflammatory conditions.
  • Antimicrobial Activity : Studied for efficacy against various pathogens.

Industry

In the industrial sector, this compound is involved in the production of specialty chemicals and materials. Applications include:

  • Synthesis of Polymers : Used as an intermediate in polymer production.
  • Manufacturing Resins : Contributing to the development of durable materials.

Case Studies

While specific case studies were not available in the search results, ongoing research indicates that compounds like this compound are pivotal in developing new therapeutic agents. For instance:

  • Analgesic Research : Studies have shown that modifications to the piperidine structure can enhance pain-relieving properties.
  • Antimicrobial Studies : Research indicates promising results against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect ion transport across cell membranes .

Comparison with Similar Compounds

Key Properties of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

  • Molecular Formula : C₁₀H₂₂N₂
  • Molecular Weight : 170.30 g/mol
  • CAS Number : 878657-11-5
  • Purity : >99.8% (HPLC) in synthesized derivatives
  • Role : Acts as a nucleophile in coupling reactions to form carboxamide derivatives targeting viral entry mechanisms .

Comparison with Structural Analogs

Piperidine Substituent Variations

The position and number of methyl groups on the piperidine ring significantly influence synthetic yields and physical states.

Compound Name Piperidine Substituents Yield Physical State HPLC Purity Reference
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine 3,5-dimethyl 62% White solid >99.8%
3-(3-Methylpiperidin-1-yl)propan-1-amine 3-methyl 56% Yellow oil >99.8%
3-(4,4-Dimethylpiperidin-1-yl)propan-1-amine 4,4-dimethyl 55% Yellow oil >99.8%

Key Findings :

  • The 3,5-dimethyl substitution enhances crystallinity, yielding solids, whereas mono- or 4,4-dimethyl analogs remain oils .
  • Higher yields (62%) for the 3,5-dimethyl variant suggest steric and electronic benefits in coupling reactions compared to 3-methyl (56%) or 4,4-dimethyl (55%) derivatives .

Positional Isomers: 2- vs. 3-Substituted Derivatives

While 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine is listed in commercial databases (e.g., CymitQuimica), it is marked as discontinued , indicating synthetic challenges or instability . In contrast, the 3-substituted analog is widely utilized in HCV inhibitor synthesis, with robust protocols achieving >99.8% purity .

Fluorinated Analogs

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS: 1875625-75-4) incorporates fluorine atoms, altering physicochemical properties:

  • Molecular Formula : C₁₀H₂₀F₂N₂
  • Molecular Weight : 206.28 g/mol

Aryloxazole Derivatives

The amine reacts with aryloxazole-carboxylic acids to form HCV inhibitors. Substituents on the aryl group critically impact yields:

Aryl Group on Oxazole Yield Reference
2-Bromo-6-chlorophenyl 68%
4-Fluorophenyl Not reported (solid product)
2,5-Dimethylphenyl 22%
2,6-Dichlorophenyl 60%

Key Trends :

  • Electron-withdrawing groups (e.g., halogens) improve yields compared to electron-donating groups (e.g., methyl) .
  • Steric hindrance from bulky substituents (e.g., pentamethylphenyl) reduces yields to 22% .

Data Tables

Table 2: Impact of Aryloxazole Substituents on Yield

Aryl Group Yield Reactivity Profile
2-Bromo-6-chlorophenyl 68% High (electron-withdrawing)
4-Fluorophenyl N/A Moderate
2,5-Dimethylphenyl 22% Low (steric hindrance)

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N, with a molecular weight of approximately 170.3 g/mol. Its structure features a piperidine ring with two methyl substitutions at the 3 and 5 positions, contributing to its unique reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities through its interactions with specific receptors and enzymes. Here are some key aspects:

  • Neurotransmitter Modulation : The compound may influence neurotransmission pathways by binding to neurotransmitter receptors. This could potentially lead to effects on mood, cognition, and pain perception .
  • Receptor Interactions : Preliminary studies suggest that this compound can interact with serotonin (SERT), norepinephrine (NET), and histamine (H3_3) receptors. For instance, compounds structurally similar to this one have shown high affinity for these receptors, indicating a potential role in treating conditions like depression and anxiety .

The mechanisms through which this compound exerts its effects may involve:

  • Agonistic or Antagonistic Activity : Depending on the specific receptor target, the compound could act as either an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways .
  • Signal Transduction Pathways : The compound's ability to alter receptor activity may engage multiple signaling pathways involved in cellular responses to stimuli, which is crucial for developing therapeutic agents targeting neurological disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared to other piperidine derivatives:

Compound NameStructural Features
1-(3,5-Dimethylpiperidin-1-yl)ethan-2-amineSimilar piperidine ring; shorter alkyl chain
1-(3,5-Dimethylpiperidin-1-yl)butan-2-amineLonger alkyl chain than propan derivative
1-(3,5-Dimethylpiperidin-1-yl)pentan-2-amineFurther extension of alkyl chain

These compounds share a common piperidine framework but differ in their alkyl chain lengths and substitution patterns, which can significantly influence their biological properties .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds:

  • Antidepressant Activity : A study demonstrated that certain amphetamine derivatives with piperidine structures showed significant antidepressant effects through modulation of SERT and NET activities .
  • Cancer Research : Investigations into peptide interactions in cancer progression highlighted how compounds similar to this compound could influence tumor cell behavior by affecting signaling pathways involved in cell migration and apoptosis .

Q & A

Q. What are the established synthetic routes for 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves reductive amination or alkylation of 3,5-dimethylpiperidine with propan-1-amine derivatives. For example, in analogous syntheses (e.g., hepatitis C virus inhibitors), 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine was reacted with activated carbonyl intermediates under mild conditions (e.g., room temperature, dichloromethane) to achieve yields of 55–78% . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts : Use of sodium triacetoxyborohydride (STAB) for reductive amination improves efficiency.
  • Purification : Flash chromatography or preparative HPLC ensures >99.8% purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve piperidine ring protons (δ 1.2–2.8 ppm) and amine protons (δ 1.5–2.0 ppm). For example, cis-3,5-dimethylpiperidine derivatives show distinct coupling patterns for axial/equatorial methyl groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 171.2 for C10_{10}H22_{22}N2_2) confirm molecular weight .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological activity?

The cis/trans configuration of 3,5-dimethyl groups on the piperidine ring influences binding to biological targets. In antiviral studies, cis-configured analogs exhibited higher potency due to optimal spatial alignment with hydrophobic enzyme pockets. For example, cis-3,5-dimethylpiperidine derivatives showed 10-fold greater inhibition of HCV entry compared to trans-isomers . Computational docking studies (e.g., using AutoDock Vina) can model these interactions to guide structural optimization.

Q. What strategies resolve contradictory NMR data for this compound derivatives?

Contradictions often arise from dynamic rotational processes or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., ring-flipping in piperidine) by observing coalescence of methyl group signals at elevated temperatures.
  • Deuterated solvents : DMSO-d6_6 vs. CDCl3_3 may shift amine proton signals due to hydrogen bonding differences.
  • 2D experiments : HSQC and NOESY correlate protons and confirm spatial proximities (e.g., axial methyl groups in cis isomers) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

SAR studies compare analogs with modifications to:

  • Piperidine substituents : Bulky groups (e.g., 4,4-dimethyl) reduce metabolic clearance but may hinder target binding.
  • Amine chain length : Propan-1-amine derivatives balance solubility and membrane permeability vs. butyl analogs.
  • Electron-withdrawing groups : Fluorine substitution (e.g., 4-(2-fluoroethyl)piperidine) enhances metabolic stability .
    Data tables from antiviral research (e.g., IC50_{50} values for HCV inhibitors) demonstrate these trends .

Methodological Considerations

Q. What experimental controls are critical when assessing enzyme inhibition by this compound?

  • Negative controls : Use of inactive enantiomers (e.g., trans-3,5-dimethylpiperidine derivatives) to confirm stereospecific effects.
  • Positive controls : Reference inhibitors (e.g., telaprevir for HCV protease) validate assay conditions.
  • Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Tools like SwissADME estimate:

  • Lipophilicity (LogP) : Predicted LogP = 2.1 (moderate, suitable for blood-brain barrier penetration).
  • Metabolic sites : CYP3A4-mediated oxidation of the piperidine ring.
  • Toxicity alerts : Ames test predictions for mutagenicity .

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